molecular formula C9H11N5 B2584200 9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline CAS No. 860650-77-7

9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline

Cat. No. B2584200
CAS RN: 860650-77-7
M. Wt: 189.222
InChI Key: WFHYJKKLGBROEX-UHFFFAOYSA-N
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Description

“9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline” is a chemical compound with the molecular formula C9H11N5 . It is a type of quinazoline, a class of organic compounds renowned for their medicinal activity .


Synthesis Analysis

The synthesis of similar compounds has been achieved through multicomponent reactions (MCRs), which are able to generate distinct C–C, C–N, and C–O linkages from three or more initial materials in a unified reaction vessel . The synthesis involved the treatment of 1H-indole-2-carbaldehyde, 1H-tetrazol-5-amine, and cyclohexane-1,3-diones with [BMIM][OH] serving as a green reaction medium at 70–75°C for 40–60 min .


Molecular Structure Analysis

The molecular structure of “9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline” can be analyzed using spectral data. The structural elucidation was accomplished through NMR and Mass spectrometry analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline” are part of a broader goal of enhancing the efficiency and eco-friendliness of synthetic processes in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline” can be inferred from its molecular formula C9H11N5 . Its average mass is 189.217 Da and its monoisotopic mass is 189.101440 Da .

Scientific Research Applications

a. Antitubercular Activity: THTP derivatives have been synthesized and evaluated for their antitubercular properties. These compounds exhibit potential against Mycobacterium tuberculosis, making them valuable candidates for tuberculosis treatment .

b. Hybrid Moieties: Combining tetrazole and quinazoline nuclei, THTP-based hybrid compounds have been designed. These novel structures aim to enhance activity and provide new avenues for drug development .

Organic Synthesis

THTP has attracted attention in organic synthesis due to its versatility. Here’s an example:

Green and Efficient One-Pot Synthesis: Researchers have developed a sustainable and green methodology for synthesizing indole-conjugated tetrazolo and quinazoline scaffolds. This approach showcases the potential for eco-friendly practices in organic chemistry .

Privileged Structures

THTP contributes to the concept of “privileged structures,” which are core frameworks with significant impact in drug discovery. While benzodiazepines and indoles were initially recognized, THTP now joins the list of valuable scaffolds for ligand design and receptor modulation .

Future Directions

The future directions for “9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline” could involve further exploration of its synthesis and potential applications. The development of green and efficient synthetic methodologies, such as the one used in its synthesis, is a promising direction for future research .

properties

IUPAC Name

9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-7-4-2-3-5-8(7)10-9-11-12-13-14(6)9/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHYJKKLGBROEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC3=NN=NN13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321567
Record name 9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline

CAS RN

860650-77-7
Record name 9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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